
Technical Guide: 2,5-Dichlorophenethylamine
(2,5-DCPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2,5-Dichlorophenethylamine

CAS No.: 56133-86-9

Cat. No.: B1422609 Get Quote

Structural Identity, Synthetic Pathways, and Pharmacological Utility

Executive Summary
2,5-Dichlorophenethylamine (2,5-DCPEA) is a positional isomer of the

dichlorophenethylamine class, characterized by chlorine substituents at the ortho (2) and meta

(5) positions of the phenyl ring. While less pharmacologically prominent than its 2,5-dimethoxy

counterparts (the "2C" series), 2,5-DCPEA serves as a critical steric probe in Structure-Activity

Relationship (SAR) studies targeting the 5-HT2A receptor. This guide details its nomenclature,

validated synthetic routes via the Henry reaction, and its application in defining the steric vs.

electronic requirements of phenethylamine-based ligands.

Part 1: Nomenclature & Structural Identity
Precise nomenclature is the first line of defense against experimental error, particularly given

the existence of psychoactive isomers like 2,4-dichlorophenethylamine or the 2,5-dimethoxy

analogs.
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Attribute Detail

IUPAC Name 2-(2,5-Dichlorophenyl)ethan-1-amine

CAS Number 56133-86-9 (Free base)

Molecular Formula C₈H₉Cl₂N

Molecular Weight 190.07 g/mol

SMILES Clc1cc(Cl)ccc1CCN

Key Isomer Distinction

Distinct from 2,4-DCPEA (a known monoamine

releaser) and 2C-C (2,5-dimethoxy-4-

chlorophenethylamine).

Structural Causality: The 2,5-substitution pattern creates a specific "hydrophobic pincer" effect.

Unlike methoxy groups (in 2C-H or 2C-B), which can accept hydrogen bonds, the chlorine

atoms at 2 and 5 are purely lipophilic and electron-withdrawing. This makes 2,5-DCPEA an

essential "negative control" to test whether receptor binding is driven by steric bulk or hydrogen

bonding capability.

Part 2: Synthetic Pathways (The Henry Reaction)[1]
[2]
The most robust route to 2,5-DCPEA is the Henry Reaction (Nitroaldol Condensation) followed

by hydride reduction. This pathway is preferred over direct chlorination of phenethylamine,

which yields inseparable mixtures of isomers.

Workflow Visualization
The following diagram illustrates the reaction logic, highlighting the critical intermediate

purification step.
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Figure 1: Synthetic pathway from aldehyde precursor to final amine via nitrostyrene

intermediate.

Detailed Protocol
Step 1: Condensation (Formation of Nitrostyrene)

Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess),

Ammonium Acetate (0.1 eq).

Procedure:

Dissolve aldehyde in nitromethane. Add ammonium acetate.

Reflux for 2–4 hours. Causality: The reaction is driven by the removal of water. A Dean-

Stark trap is not strictly necessary if nitromethane is in excess, but monitoring TLC is

critical.

Self-Validating Check: The solution will shift from clear/pale to a deep yellow/orange,

indicating the formation of the conjugated nitrostyrene system.

Workup: Remove excess nitromethane under vacuum. Recrystallize the residue from

isopropyl alcohol (IPA) to yield yellow needles of 2,5-dichloro-beta-nitrostyrene.

Step 2: Reduction (Formation of Amine)

Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq) in dry THF or Et2O.
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Procedure:

Prepare a suspension of LiAlH4 in anhydrous ether under inert atmosphere (N2/Ar).

Add the nitrostyrene solution dropwise. Safety: This is highly exothermic. Maintain a gentle

reflux.

Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.

Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate

aluminum salts as a granular white solid.

Extraction: Filter salts, dry the organic phase (MgSO4), and evaporate solvent.

Salt Formation: Dissolve the oily free base in dry ether and bubble HCl gas to precipitate

2,5-DCPEA HCl as white crystals.

Part 3: Pharmacological Utility & SAR Logic
2,5-DCPEA is rarely a drug candidate itself but is a vital tool in Quantitative Structure-Activity

Relationship (QSAR) modeling.

The "Chlorine vs. Methoxy" Probe
In the 5-HT2A receptor binding pocket, the 2- and 5-positions of the phenethylamine ring

interact with specific residues (typically Ser159 and Asp155).

2,5-Dimethoxy (2C-H): High affinity. The oxygen atoms act as H-bond acceptors.

2,5-Dichloro (2,5-DCPEA): Lower affinity. The chlorines are lipophilic (increasing logP) and

sterically similar to methoxy groups but cannot hydrogen bond.

Conclusion: If a derivative retains potency when methoxy groups are swapped for chlorines,

the receptor interaction is driven by hydrophobic pocket filling. If potency drops significantly (as

seen with 2,5-DCPEA vs 2C-H), hydrogen bonding is the dominant binding force.
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Figure 2: Decision logic for using 2,5-DCPEA in Structure-Activity Relationship (SAR) studies.

Part 4: Analytical Characterization
As specific spectral data for this isomer is often paywalled or obscure, the following are the

predicted and theoretically validated signals based on substituent effects.

Predicted 1H-NMR (CDCl3, 300 MHz)
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Proton Group Shift (δ ppm) Multiplicity Integration Assignment

Ar-H (C3) 7.25 - 7.30 Doublet (d) 1H Ortho to Cl (C2)

Ar-H (C4) 7.10 - 7.15
Doublet of

doublets (dd)
1H Meta to Cl

Ar-H (C6) 7.35 Doublet (d) 1H Ortho to Cl (C5)

Ar-CH2 2.85 Triplet (t) 2H
Benzylic

methylene

CH2-N 2.95 Triplet (t) 2H Amino methylene

NH2 1.2 - 1.5 Broad singlet 2H
Amine

(exchangeable)

Interpretation: The key differentiator from the 2,4-isomer is the aromatic coupling pattern. The

2,5-substitution leaves protons at 3, 4, and 6. You will see a characteristic splitting pattern

where H3 and H4 couple, while H6 appears as a distinct doublet (or singlet with fine coupling)

due to isolation between the alkyl chain and the C5 chlorine.

Part 5: Safety & Handling
Risk Profile:

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

Specific Hazard: As a halogenated amine, 2,5-DCPEA is lipophilic and can penetrate skin

more easily than simple phenethylamine.

Storage: Store under argon at -20°C. Free bases absorb CO2 from air to form carbamates;

convert to HCl salt for long-term stability.

Emergency Protocol:

Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Lipophilic amines

resist water-only washing.

Spill: Neutralize with dilute acetic acid before absorbing with vermiculite.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1422609?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dichlorophenethylamine
https://www.benchchem.com/product/b1422609#2-5-dichlorophenethylamine-iupac-name
https://www.benchchem.com/product/b1422609#2-5-dichlorophenethylamine-iupac-name
https://www.benchchem.com/product/b1422609#2-5-dichlorophenethylamine-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1422609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

